molecular formula C8H5F3O3 B1591523 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone CAS No. 315-44-6

1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone

Cat. No. B1591523
CAS RN: 315-44-6
M. Wt: 206.12 g/mol
InChI Key: YIWCFJOROQIOJT-UHFFFAOYSA-N
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Description

“1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone” is a compound that belongs to the class of organic compounds known as catechols . These are compounds containing a 1,2-benzenediol moiety .


Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and heterocyclization, demonstrating the flexibility in creating derivatives. For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with dimethylformamide leads to heterocyclization, yielding isoflavone and various heterocycles in good yields.


Molecular Structure Analysis

The molecular structure of derivatives, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, reveals trans-ring junction cyclohexane rings with E conformation in the C=N double bond, indicating structural diversity within this chemical family .


Chemical Reactions Analysis

The photochemical study of related compounds, like 1,2-di(3′,4′-dimethoxyphenyl)ethanone, shows the ability to undergo Norrish type I cleavage and photoreduction, leading to various photoproducts. This highlights the photochemical reactivity and potential applications of similar compounds in material science and photopharmacology.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the geometrical parameters of (E)-1-(2′,4′-Dihydroxy-phenyl)-3-(2,3-dimethoxyphenyl)-propenone were found to be in close agreement with experimental results .

Scientific Research Applications

Nucleophilic Substitution and Elimination Reactions

Research on nucleophilic substitution and elimination reactions at tertiary carbon in largely aqueous solutions has been explored, focusing on the mechanisms and product yields in reactions involving similar trifluoroethanol derivatives. This study provides insights into the acid-catalyzed reactions and the formation of azide ion adducts, relevant for understanding the chemical behavior of 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone and similar compounds (Toteva & Richard, 1996).

Chemoenzymatic Synthesis

A chemoenzymatic synthesis approach was developed for an Odanacatib precursor, demonstrating the utility of 1-aryl-2,2,2-trifluoroethanones in bioreduction processes. This methodology highlights the potential for stereoselective synthesis of pharmacologically relevant molecules, showcasing the importance of trifluoroethanone derivatives in medicinal chemistry (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Material Science and Polymer Research

The synthesis and characterization of highly optical transparent and low dielectric constant fluorinated polyimides were achieved using multifluoromethyl-substituted aromatic diamines. These materials exhibit exceptional thermal stability, mechanical properties, and optical transparency, underscoring the role of trifluoroethane derivatives in the development of advanced polymeric materials (Tao et al., 2009).

Liquid Crystalline Polysiloxanes

Research on the synthesis and mesomorphic properties of semi-perfluorinated chain liquid crystals reveals the impact of terminal polyfluoroalkoxy and alkoxy groups on mesomorphic behavior. This study demonstrates the utility of trifluoroethane derivatives in the design and synthesis of liquid crystalline materials with potential applications in displays and optical devices (Yang, Chen, & Wen, 1999).

Mechanism of Action

While specific information on the mechanism of action for “1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone” was not found, related compounds have been studied for their biological activities. For example, compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity .

Safety and Hazards

While specific safety data for “1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone” was not found, related compounds such as “1-(2,4-DIHYDROXYPHENYL)-2-METHOXYETHAN-1-ONE” are harmful if swallowed .

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)7(14)5-2-1-4(12)3-6(5)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWCFJOROQIOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558635
Record name 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

315-44-6
Record name 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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